molecular formula C11H18FNO4 B14046672 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid

1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid

Cat. No.: B14046672
M. Wt: 247.26 g/mol
InChI Key: ZUOITODXZJNYCK-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the cyclopentane ring, and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced via fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butyloxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during synthesis. The fluorine atom can participate in various substitution reactions, while the carboxylic acid group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reactions being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclopentane ring, which can significantly alter its reactivity and properties compared to similar compounds. This fluorine atom can enhance the compound’s stability and influence its interactions in biological systems.

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-7(12)6-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

ZUOITODXZJNYCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)F)C(=O)O

Origin of Product

United States

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